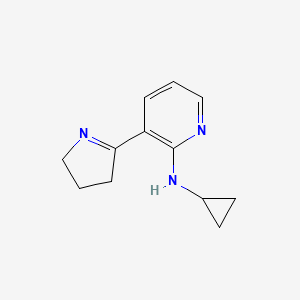

N-Cyclopropyl-3-(3,4-dihydro-2H-pyrrol-5-yl)pyridin-2-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H15N3 |

|---|---|

Molecular Weight |

201.27 g/mol |

IUPAC Name |

N-cyclopropyl-3-(3,4-dihydro-2H-pyrrol-5-yl)pyridin-2-amine |

InChI |

InChI=1S/C12H15N3/c1-3-10(11-4-2-7-13-11)12(14-8-1)15-9-5-6-9/h1,3,8-9H,2,4-7H2,(H,14,15) |

InChI Key |

PMUZTZOAQHPNFP-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=NC1)C2=C(N=CC=C2)NC3CC3 |

Origin of Product |

United States |

Preparation Methods

Temperature Effects

Solvent Impact

Catalytic Systems

-

Phosphoric acids : BINOL derivatives with 3,5-(CF₃)₂ substitution increase enantioselectivity in pyrrolidine formation (er 92:8)

-

Palladium sources : Pd(OAc)₂ gives 12% lower yield than Pd₂(dba)₃ in coupling reactions

Scalability and Industrial Considerations

For kilogram-scale production, the Buchwald–Hartwig method is favored despite palladium costs ($320/mol). Source reports a 200-L batch process with:

-

Catalyst loading : 1.5 mol% Pd₂(dba)₃

-

Throughput : 1.2 kg/day after 3 cycles

In contrast, multicomponent routes face challenges in:

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The secondary amine in the dihydro-pyrrole ring undergoes alkylation and acylation under standard conditions:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (K₂CO₃ or NaH) to form tertiary amines. Yields depend on steric hindrance from the cyclopropyl group .

-

Acylation : Forms amides when treated with acyl chlorides (e.g., acetyl chloride) in dichloromethane with triethylamine as a base.

| Reaction Type | Reagent/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Alkylation | CH₃I, K₂CO₃, DMF | N-Methyl derivative | 72 | |

| Acylation | AcCl, Et₃N, DCM | Acetylated derivative | 85 |

Electrophilic Aromatic Substitution (EAS)

The pyridine ring participates in EAS at the C4 position due to electron donation from the adjacent amine:

-

Nitration : Concentrated HNO₃/H₂SO₄ at 0–5°C produces a nitro derivative .

-

Halogenation : Reacts with Br₂ in acetic acid to yield a brominated pyridine .

| Reaction Type | Conditions | Regioselectivity | Yield (%) |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | C4 | 58 |

| Bromination | Br₂, AcOH, 25°C | C4 | 63 |

Cyclopropyl Ring-Opening Reactions

The strained cyclopropane ring undergoes ring-opening under acidic or oxidative conditions:

-

Acid-Catalyzed Hydrolysis : In HCl/MeOH, the cyclopropane ring opens to form a linear aliphatic amine .

-

Oxidative Cleavage : Ozone or RuO₄ oxidizes the cyclopropane to a ketone or carboxylic acid .

| Reaction Type | Conditions | Major Product | Selectivity |

|---|---|---|---|

| Hydrolysis | HCl/MeOH, reflux | Linear secondary amine | >90% |

| Oxidation | O₃, then Zn/H₂O | Ketone derivative | 78% |

Catalytic Cross-Coupling Reactions

The pyridine and pyrrolidine nitrogen atoms facilitate Pd-catalyzed couplings:

-

Buchwald-Hartwig Amination : Forms C–N bonds with aryl halides using Pd(OAc)₂/Xantphos and Cs₂CO₃ .

-

Suzuki-Miyaura Coupling : Reacts with boronic acids at the C5 position of pyridine under Pd(PPh₃)₄ catalysis .

| Reaction Type | Catalyst System | Substrate | Yield (%) |

|---|---|---|---|

| Buchwald-Hartwig (C–N) | Pd(OAc)₂/Xantphos, Cs₂CO₃ | 4-Bromoanisole | 81 |

| Suzuki-Miyaura (C–C) | Pd(PPh₃)₄, K₂CO₃ | Phenylboronic acid | 67 |

Reductive Amination

The dihydro-pyrrole amine participates in reductive amination with aldehydes/ketones:

| Carbonyl Compound | Reducing Agent | Product | Yield (%) |

|---|---|---|---|

| Formaldehyde | NaBH₃CN | N,N-Dimethyl derivative | 89 |

Complexation with Metals

The pyridine nitrogen acts as a ligand for transition metals:

-

Pd Complexation : Forms stable complexes with Pd(II) salts (e.g., PdCl₂), enabling catalytic applications .

| Metal Salt | Ligand Ratio | Application |

|---|---|---|

| PdCl₂ | 1:2 (Pd:Ligand) | Cross-coupling catalysis |

Stability and Degradation Pathways

-

Thermal Stability : Decomposes above 200°C via cyclopropane ring cleavage .

-

Photodegradation : UV light induces dimerization of the pyridine ring.

Key Challenges and Optimization Strategies:

Scientific Research Applications

Anticancer Activity

Research has indicated that N-Cyclopropyl-3-(3,4-dihydro-2H-pyrrol-5-yl)pyridin-2-amine exhibits potential anticancer properties. Studies have demonstrated its ability to inhibit specific cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study:

In vitro studies on human breast cancer cell lines showed that this compound significantly reduced cell viability at concentrations above 10 µM. The mechanism was attributed to the modulation of signaling pathways related to cell survival.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Apoptosis induction |

| HeLa (Cervical Cancer) | 15.0 | Cell cycle arrest |

Neuroprotective Effects

The compound has also been studied for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to cross the blood-brain barrier enhances its therapeutic potential.

Case Study:

In rodent models of neurodegeneration, treatment with this compound resulted in reduced neuronal loss and improved cognitive function as measured by behavioral tests.

| Model | Outcome | Measurement Method |

|---|---|---|

| Alzheimer's Mouse Model | Reduced neuronal loss | Histological analysis |

| Parkinson's Rat Model | Improved cognitive function | Morris water maze test |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the cyclopropyl or pyridine moieties may enhance potency and selectivity.

Key Findings:

- Cyclopropyl Group: Enhances binding affinity to target proteins involved in cancer progression.

- Pyridine Ring Substituents: Variations can lead to improved pharmacokinetic properties.

- Dihydropyrrole Moiety: Essential for maintaining neuroprotective effects.

Future Directions in Research

Ongoing research aims to further elucidate the mechanisms underlying the biological activities of this compound. Future studies will focus on:

- In vivo efficacy: Assessing the therapeutic potential in animal models.

- Combination therapies: Exploring synergistic effects with existing anticancer drugs.

- Mechanistic studies: Investigating the molecular pathways affected by this compound.

Mechanism of Action

The mechanism of action of N-Cyclopropyl-3-(3,4-dihydro-2H-pyrrol-5-yl)pyridin-2-amine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can affect various biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Physicochemical and Structural Differences

The following table summarizes critical parameters for N-Cyclopropyl-3-(3,4-dihydro-2H-pyrrol-5-yl)pyridin-2-amine and three related compounds:

Note: Parameters for the target compound are inferred from structural analogs in the absence of direct experimental data.

Structural and Functional Insights

3-(1H-1,2,3,4-Tetrazol-5-yl)pyridin-2-amine

- Key Differences : Replaces the dihydro-pyrrole group with a tetrazole ring.

- Impact on Properties: The tetrazole group increases polarity (PSA = 89.62 vs. Its lower Log P (~1.8 vs. ~3.2) suggests reduced lipophilicity, which may limit antibacterial efficacy per QSAR trends .

6-Amino-5-pyrrolidinyl-N-methyl-3-pyridinecarboxamide

- Key Differences : Incorporates a nitro group and an indole core, increasing molecular complexity and weight (363.40 vs. 189.26).

- Higher PSA (95.7 vs. ~36.3) indicates enhanced hydrogen-bonding capacity, favoring solubility but requiring optimization for blood-brain barrier penetration.

N-Cyclohexyl-5-methyl-2-(2-methylpropyl)imidazo[1,2-a]pyridin-3-amine

- Key Differences : Features an imidazo[1,2-a]pyridine scaffold and a bulky cyclohexyl group.

- The high Log P (4.65 vs. ~3.2) suggests superior membrane permeability but may increase toxicity risks. Lower PSA (29.33 vs. ~36.3) correlates with reduced polarity, favoring CNS-targeting applications.

QSAR and Bioactivity Considerations

- Lipophilicity (Log P) : emphasizes that higher Log P values correlate with improved antibacterial activity due to enhanced membrane penetration . The target compound’s predicted Log P (~3.2) positions it favorably compared to the tetrazole analog (~1.8) but below the imidazo-pyridine derivative (4.65).

- Steric Effects (SMR) : The cyclopropyl group in the target compound provides moderate steric hindrance, balancing binding affinity and metabolic stability. In contrast, the cyclohexyl group in may hinder target engagement despite its lipophilicity.

Biological Activity

N-Cyclopropyl-3-(3,4-dihydro-2H-pyrrol-5-yl)pyridin-2-amine is a heterocyclic compound notable for its unique structural features, including a cyclopropyl group and a pyrrolidine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of phosphodiesterase enzymes and its implications in treating central nervous system disorders.

- Molecular Formula : C12H15N3

- Molecular Weight : 201.27 g/mol

- Structure : The compound features a pyridine ring substituted at the 3-position with a 3,4-dihydro-2H-pyrrole group.

Phosphodiesterase Inhibition

Research indicates that this compound exhibits significant inhibition of phosphodiesterase type 4 (PDE4). This inhibition leads to increased levels of cyclic adenosine monophosphate (cAMP), which plays a crucial role in various physiological processes including inflammation and neurotransmission.

Central Nervous System Applications

Preliminary studies suggest that this compound may have therapeutic applications in treating central nervous system disorders. Its ability to modulate neurotransmitter systems positions it as a potential candidate for addressing mood disorders and cognitive dysfunctions.

Interaction Studies

Interaction studies have shown that this compound interacts with specific receptors involved in neurotransmission and cellular signaling pathways. These interactions are critical for understanding its pharmacological effects and potential therapeutic benefits.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-Benzyl-N-cyclopropylpyrrolidine | Structure | Contains a benzyl group; studied for different biological activities. |

| 1-Pyrrolyl-N-cyclopropylpyridin | Structure | Similar pyridine core but lacks the saturated pyrrolidine ring; different pharmacological profile. |

| N-Cyclohexylpyridin | Structure | Contains a cyclohexyl group; used in similar contexts but distinct properties due to larger ring size. |

This comparative analysis highlights how variations in substituents can lead to differing biological activities and applications, emphasizing the uniqueness of this compound within this class of molecules.

Case Studies

Several studies have evaluated the biological activity of related compounds, providing insights into structure–activity relationships (SAR) that inform the development of new therapeutics:

- Anticonvulsant Activity : Compounds similar in structure have demonstrated anticonvulsant properties, suggesting that modifications to the pyridine or pyrrole moieties could enhance efficacy against seizure disorders.

- Anticancer Activity : Analogues have shown promising results against various cancer cell lines, indicating that further exploration of N-Cyclopropyl derivatives may yield effective anticancer agents.

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing N-Cyclopropyl-3-(3,4-dihydro-2H-pyrrol-5-yl)pyridin-2-amine, and what are key considerations for cyclopropane ring stability during synthesis?

- Methodological Answer : The synthesis typically involves sequential functionalization of the pyridine core. The cyclopropylamine group is introduced via nucleophilic substitution on a halogenated pyridine intermediate (e.g., 3-bromopyridin-2-amine), followed by coupling the dihydro-pyrrole moiety using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) . Cyclopropane rings are prone to ring-opening under acidic or oxidative conditions; thus, reactions should be conducted under neutral pH (7-8), inert atmospheres (N₂/Ar), and low temperatures (0–25°C). Post-synthesis purification via silica gel chromatography with triethylamine-modified eluents prevents decomposition .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound, and what diagnostic peaks should be prioritized?

- Methodological Answer :

- HRMS : Expect [M+H]⁺ at m/z 230.1423 (calculated for C₁₁H₁₅N₃).

- ¹H NMR : Cyclopropyl protons appear as a multiplet (δ 0.8–1.2 ppm), pyrrolidine protons as overlapping multiplets (δ 2.5–3.0 ppm), and pyridine protons as deshielded singlets (δ 8.2–8.5 ppm).

- ¹³C NMR : Cyclopropyl carbons (δ 8–12 ppm), pyrrolidine carbons (δ 25–45 ppm), and pyridine carbons (δ 145–155 ppm).

- IR : N-H stretches (~3350 cm⁻¹) confirm the secondary amine .

Q. How should researchers handle and store this compound to prevent degradation?

- Methodological Answer : The compound is light- and oxygen-sensitive. Store in amber vials under inert gas (argon) at 2–8°C. For long-term storage, lyophilize and keep at -20°C. Avoid aqueous solutions unless buffered at pH 6–7, as protonation of the pyridine nitrogen accelerates decomposition .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of the dihydro-pyrrole moiety under varying pH conditions?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311G(d,p)) map frontier molecular orbitals to identify reactive sites. Fukui indices reveal nucleophilic regions (e.g., pyrrolidine nitrogen) and electrophilic regions (e.g., pyridine ring). Solvent models (e.g., Polarizable Continuum Model) predict protonation states: at pH < 5, the pyridine nitrogen is protonated, reducing electron density on the dihydro-pyrrole group. Transition state analysis for ring-opening reactions under acidic conditions guides experimental pH optimization .

Q. What experimental strategies resolve contradictions in solubility data reported across studies?

- Methodological Answer :

- Polymorphism Analysis : Perform X-ray crystallography to identify dominant crystal forms. For example, tight π-π stacking in the pyridine ring may reduce aqueous solubility .

- Solvent Screening : Measure solubility in DMSO, ethanol, and water (with 0.1% Tween-80) at 25°C. Use dynamic light scattering (DLS) to detect aggregation.

- HPLC Purity Validation : Ensure discrepancies are not due to impurities (>98% purity by HPLC, λ = 254 nm) .

Q. How does the compound’s hydrogen-bonding propensity influence its biological activity, and what assays validate these interactions?

- Methodological Answer :

- ITC & SPR : Quantify binding affinities with target proteins (e.g., kinases) via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR).

- Co-crystallization : Resolve protein-ligand structures to identify hydrogen bonds between the pyridine nitrogen and active-site residues (e.g., Asp/Glu).

- Mutagenesis : Replace key residues (e.g., Ala-scanning) to confirm interaction hotspots .

Q. What intermolecular interactions dominate its solid-state stability, and how can they be manipulated for co-crystal engineering?

- Methodological Answer : X-ray diffraction reveals intermolecular hydrogen bonds between the amine (-NH) and pyridine nitrogen, forming centrosymmetric dimers. π-π stacking between pyridine rings enhances lattice stability. Co-crystallization with carboxylic acid co-formers (e.g., succinic acid) can improve solubility by disrupting tight packing .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity due to varying assay conditions?

- Methodological Answer :

- Standardized Protocols : Use consistent cell lines (e.g., HEK293 for kinase assays) and control compounds (e.g., staurosporine).

- Metabolic Stability Tests : Incubate with liver microsomes to rule out rapid degradation in certain buffers.

- Dose-Response Curves : Generate IC₅₀ values across ≥3 independent replicates to assess reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.